

Commercial availability and suppliers of 5-Chloropyridazin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyridazin-3-amine

Cat. No.: B104678

[Get Quote](#)

An In-depth Technical Guide to **5-Chloropyridazin-3-amine**: Commercial Availability, Synthesis, and Applications for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **5-Chloropyridazin-3-amine**. We will explore its strategic importance as a chemical building block, detail its commercial availability, outline its key physicochemical properties and handling procedures, and provide expert insights into its synthetic applications and role in modern drug discovery.

Introduction: The Strategic Value of the Pyridazine Scaffold

5-Chloropyridazin-3-amine (CAS No: 1314978-36-3) is a halogenated heterocyclic amine that has emerged as a versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules.^{[1][2]} The pyridazine ring is a π -deficient aromatic skeleton that possesses advantageous physicochemical properties for drug design.^[3] The presence of two adjacent nitrogen atoms (1,2-diazine) influences the electronic distribution of the ring, making it a key pharmacophore in many biologically active compounds.^[3] Specifically, the 5-chloro and 3-amino substitution pattern on this scaffold provides two orthogonal reactive sites, allowing for sequential and controlled chemical modifications—a highly desirable feature in the construction of compound libraries for lead discovery and optimization.^[4]

Commercial Availability and Supplier Analysis

The accessibility of high-quality starting materials is a critical first step in any synthetic campaign. **5-Chloropyridazin-3-amine** is readily available from a range of chemical suppliers, catering to needs from small-scale academic research to large-scale industrial synthesis. When sourcing this reagent, it is imperative to obtain a Certificate of Analysis (CoA) to verify purity, identity, and the absence of significant impurities that could interfere with subsequent reactions.

Table 1: Prominent Commercial Suppliers of **5-Chloropyridazin-3-amine**

Supplier	CAS Number	Purity	Available Quantities
Manchester Organics	1314978-36-3	Inquire	Inquire for bulk
TRC (LGC Standards)	1314978-36-3	Inquire	250 mg, 500 mg, 1 g
BLD Pharm	660425-07-0*	≥97%	Gram to kilogram scale
ChemScene	144294-43-9**	≥97%	Milligram to gram scale
Apollo Scientific	29049-45-4***	98%	250 mg, 1 g, 5 g

*Note: Some suppliers may list isomers or related structures under similar names. The CAS number 1314978-36-3 corresponds directly to **5-Chloropyridazin-3-amine**.^{[1][5][6]} *BLD Pharm lists 5-Chloropyridazin-3(2H)-one.^[7] **ChemScene lists 5-Methylpyridazin-3-amine.^[8] ***Apollo Scientific lists the isomer 5-Amino-3-chloropyridazine.^[9] Researchers should verify the structure and CAS number with the supplier before purchase.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties is fundamental to its safe and effective use.

Table 2: Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₄ CIN ₃	[6] [10]
Molecular Weight	129.55 g/mol	[6] [10] [11]
Appearance	White to brown powder or crystals	[4]
Melting Point	Not consistently reported; varies by isomer (e.g., 78-82 °C for 3-Amino-5-chloropyridine)	[4]
Solubility	Soluble in DMSO, methanol; limited solubility in water	[12]
SMILES	C1=C(C=NN=C1Cl)N	[6]

Safe Handling and Storage

5-Chloropyridazin-3-amine is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[\[9\]](#)[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[\[10\]](#)[\[14\]](#)
- Handling: Avoid generating dust.[\[10\]](#) Use engineering controls to minimize exposure. Do not eat, drink, or smoke in the handling area.[\[13\]](#)[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage.[\[15\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[10\]](#)

Core Synthetic Methodologies and Applications

The dual functionality of **5-Chloropyridazin-3-amine** makes it a powerful synthon. The chlorine atom serves as a handle for substitution and cross-coupling reactions, while the amino group is a versatile nucleophile and a site for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. The chlorine atom acts as a good leaving group, allowing for the introduction of a wide variety of O-, N-, and S-nucleophiles. This is one of the most common and powerful transformations for this class of compounds.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for SNAr reactions.

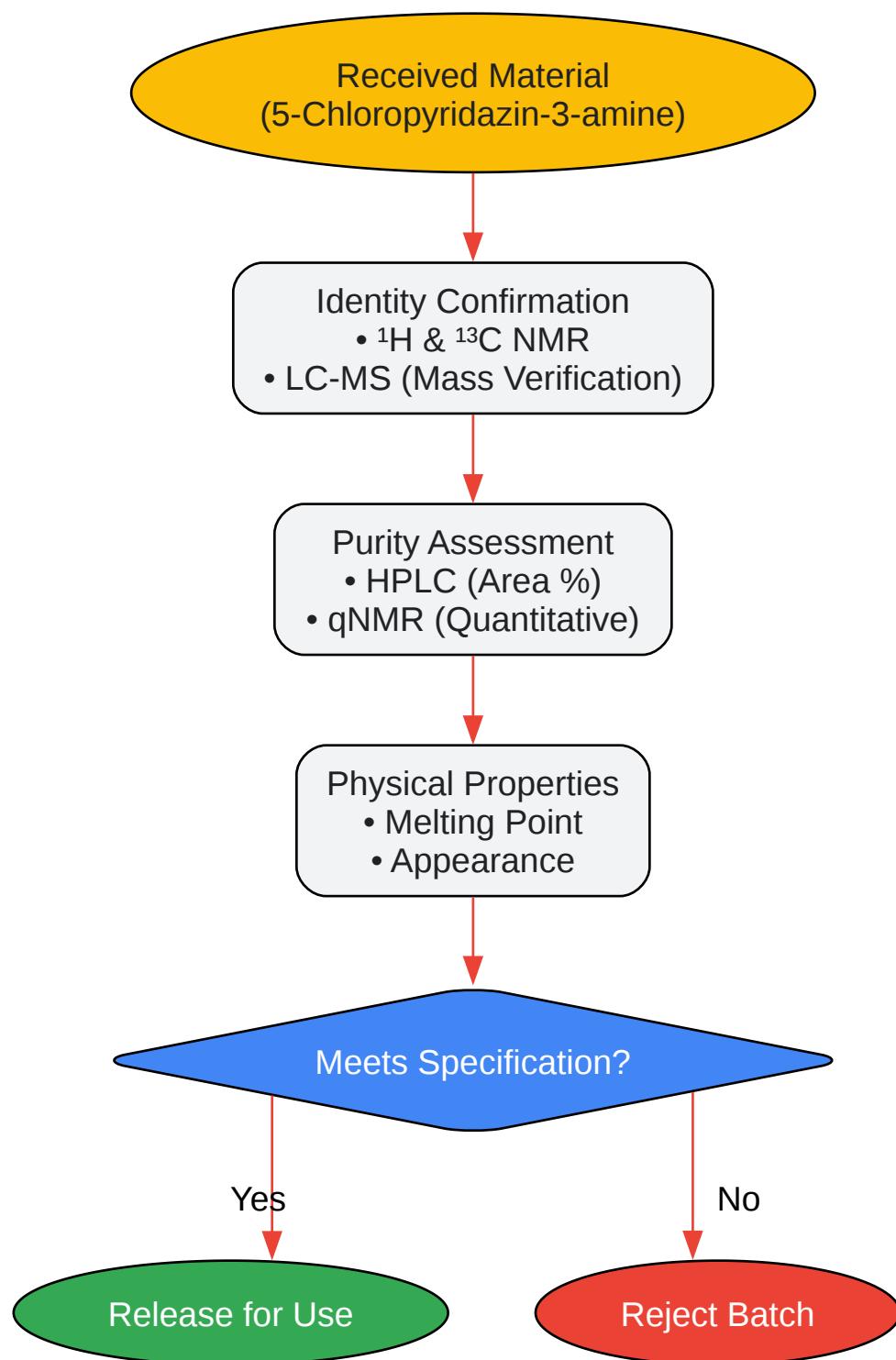
N-Functionalization of the Amino Group

The amino group at the C3 position behaves as a typical nucleophile and can be readily acylated, sulfonated, or alkylated. This provides a secondary vector for molecular diversification.

Detailed Protocol: N-Acylation with an Acid Chloride

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve **5-Chloropyridazin-3-amine** (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
- Acyling Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.


Applications in Drug Discovery

Derivatives of chloropyridazines are prevalent in medicinal chemistry, demonstrating a wide range of biological activities.

- Anticancer Agents: Pyridazine-based compounds have been investigated as potent anticancer agents, acting as PARP-1 inhibitors and apoptosis inducers.[\[3\]](#)
- Analgesic Agents: Novel pyrazole derivatives synthesized from 3-chloro-6-hydrazinopyridazine (a related intermediate) have shown promising analgesic activity in preclinical models.[\[16\]](#)
- Enzyme Inhibition: The pyridazine scaffold is a common feature in molecules designed to inhibit various enzymes, playing a role in the development of therapies for metabolic disorders.[\[17\]](#)

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to ensure the quality and reproducibility of research findings.

[Click to download full resolution via product page](#)

Caption: A standard quality control workflow for incoming chemical reagents.

- NMR Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structural integrity and identify any organic impurities.
- Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound.[12]
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound by separating it from byproducts and starting materials.[12]

Conclusion

5-Chloropyridazin-3-amine is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined and versatile reactivity allows for the efficient construction of diverse molecular architectures. A comprehensive understanding of its commercial availability, safe handling protocols, and synthetic utility, as detailed in this guide, is essential for any scientist looking to leverage this powerful building block in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Buy Online CAS Number 1314978-36-3 - TRC - 5-Chloropyridazin-3-amine | LGC Standards [lgcstandards.com]

- 7. 660425-07-0|5-Chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine | Apollo [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. 5-Amino-3-chloro-pyridazine | C4H4CIN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. 1443980-51-5|3-Methylpyridazin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 16. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 5-Chloropyridazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104678#commercial-availability-and-suppliers-of-5-chloropyridazin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com